AN7973 Exhibits Superior In Vitro Potency Compared to Nitazoxanide Against C. parvum
AN7973 demonstrates significantly greater in vitro potency against Cryptosporidium parvum than the FDA-approved standard-of-care agent nitazoxanide. In HCT-8 cell infection assays, AN7973 achieved an EC50 of 0.13 µM, while nitazoxanide exhibited an EC50 of 1.55 µM [1][2]. This represents an approximately 12-fold improvement in potency. Additionally, time-kill curve analyses revealed that AN7973 acts rapidly to eliminate intracellular Cryptosporidium parasites, whereas nitazoxanide displays a much slower rate of parasite clearance in vitro [2].
| Evidence Dimension | In vitro potency (EC50) against C. parvum |
|---|---|
| Target Compound Data | EC50 = 0.13 µM |
| Comparator Or Baseline | Nitazoxanide: EC50 = 1.55 µM (range 1.31–1.84 µM) |
| Quantified Difference | ~12-fold greater potency for AN7973 |
| Conditions | HCT-8 cell monolayers infected with C. parvum; 24 h exposure; high-content microscopy enumeration |
Why This Matters
Higher in vitro potency enables lower effective dosing, potentially reducing off-target effects and improving therapeutic index in preclinical development.
- [1] Lunde CS, et al. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis. Nat Commun. 2019 Jun 27;10(1):2816. View Source
- [2] Fig. 3: AN7973 acts rapidly to eliminate Cryptosporidium in vitro. Nature Communications, 2019. View Source
